4-(2-吡啶基)-4-哌啶醇

描述

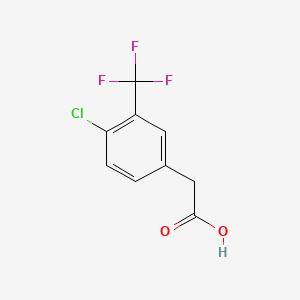

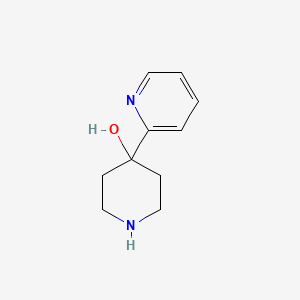

4-(2-Pyridinyl)-4-piperidinol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Pyridinyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Pyridinyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构和溶剂效应

- 4-(2-吡啶基)-4-哌啶醇(4-pypp)已被广泛研究其分子结构和溶剂效应。使用核磁共振(NMR)光谱进行了详细的实验和理论研究,揭示了4-pypp的溶剂依赖性分子几何结构和稳定构象体的摩尔分数。这项研究突出了分子结构与环境因素之间错综复杂的关系 (Alver, Parlak, & Bilge, 2011)。

合成和化学转化

- 该化合物在合成中的用途显著,特别是通过哌啶介导的[3 + 3]环化过程制备2-氨基-4-芳基-5H-咯并[2,3-b]吡啶-5-酮衍生物,提供了一条高效且便捷的功能化5H-咯并[2,3-b]吡啶的途径 (Zhang et al., 2021)。

- 它还在手性N-(4-(哌啶-1-基)吡啶-2-基)酰胺衍生物的合成中发挥关键作用,这些衍生物是潜在的立体选择性催化剂。2-氨基-4-氯吡啶与哌啶的亲核取代反应产生2-氨基-4-哌啶基吡啶,这是合成过程中的一个关键中间体 (Tian et al., 2012)。

光物理和催化性质

- 4-(2-吡啶基)-4-哌啶醇衍生物的光物理性质引人关注,特别是在发光混合配体铜(I)团簇的背景下。已经研究了这种团簇的性质,包括吡啶和哌啶配体,揭示了涉及多种物种的易失平衡和决定其发射性质的因素 (Vitale, 2001)。

- 此外,4-(2-吡啶基)-4-哌啶醇衍生物已被用作手性催化剂中的配体。例如,手性配体2-(2′-哌啶基)吡啶已被合成并有效地用作对醛酮的二乙锌加成反应中的对映选择性催化剂,产生光学活性的二级醇 (Cheng et al., 2008)。

安全和危害

未来方向

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

作用机制

Target of Action

Pyridines and piperidines are common structures in many natural products and bioactive pharmaceuticals . They have been involved in a wide range of research topics, indicating that they might interact with multiple targets in biological systems .

Mode of Action

The mode of action of pyridines and piperidines can vary greatly depending on their specific structures and the targets they interact with. Some pyridinium salts, for example, have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Biochemical Pathways

Pyridines and piperidines can be involved in various biochemical pathways due to their diverse biological activities. The specific pathways affected would depend on the exact structure of the compound and its biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridines and piperidines can also vary greatly. Factors such as the compound’s size, polarity, and specific functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of “4-(2-Pyridinyl)-4-piperidinol” would depend on its specific targets and mode of action. Given the diverse activities of pyridines and piperidines, the effects could range from changes in cell signaling to inhibition of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridines and piperidines .

属性

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)